molecular formula C9H12FNO2S B2457344 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide CAS No. 2137735-50-1

1-(4-fluorophenyl)-N-methylethane-1-sulfonamide

Cat. No.: B2457344
CAS No.: 2137735-50-1
M. Wt: 217.26
InChI Key: VBQNLPJRUHDCSG-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-methylethane-1-sulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fluorophenyl group attached to a methylethanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide typically involves the reaction of 4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Fluoroaniline+Methanesulfonyl chlorideThis compound\text{4-Fluoroaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-Fluoroaniline+Methanesulfonyl chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under thermal conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-N-methylmethanesulfonamide
  • 1-(4-Fluorophenyl)-N-ethylmethanesulfonamide
  • 1-(4-Fluorophenyl)-N-methylbenzenesulfonamide

Uniqueness: 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide is unique due to its specific combination of a fluorophenyl group and a methylethanesulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-7(14(12,13)11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQNLPJRUHDCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137735-50-1
Record name 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide
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